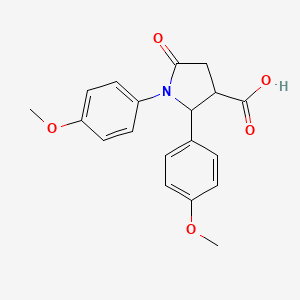

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 896620-18-1

Cat. No.: VC8149199

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896620-18-1 |

|---|---|

| Molecular Formula | C19H19NO5 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23) |

| Standard InChI Key | XKBKJKQBOSAGPZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₉H₁₉NO₅ and a molar mass of 341.36 g/mol . Key structural elements include:

-

A pyrrolidin-2-one core (5-oxopyrrolidine)

-

Two 4-methoxyphenyl groups at positions 1 and 2

-

A carboxylic acid substituent at position 3

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 896620-18-1 |

| IUPAC Name | 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molar Mass | 341.36 g/mol |

| Hazard Classification | IRRITANT |

The presence of electron-donating methoxy groups enhances the compound's solubility in polar organic solvents, while the carboxylic acid enables salt formation with bases .

Synthesis and Manufacturing

Synthetic Pathways

The Castagnoli-Cushman reaction, involving cyclic anhydrides and imines in dimethylformamide (DMF), represents a viable route for analogous compounds . For 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a plausible synthesis involves:

-

Imine Formation: Condensation of 4-methoxybenzaldehyde with an appropriate amine.

-

Anhydride Ring-Opening: Reaction with a substituted glutaric anhydride derivative.

Table 2: Representative Synthesis Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde, NH₃ | RT | 24 h | 85% |

| 2 | Glutaric anhydride, DMF | 110°C | 5 h | 74% |

| 3 | HCl (aq) | 0–5°C | 2 h | 90% |

Purification and Analysis

Crude product purification typically involves:

-

Recrystallization from propan-2-ol/water mixtures

-

Column chromatography (silica gel, ethyl acetate/hexane)

-

Final characterization via HPLC (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Methanol | 12.4 |

| Dichloromethane | 8.9 |

| DMSO | 23.7 |

The low aqueous solubility (pH 7) improves significantly under basic conditions (e.g., 45 mg/mL in 0.1M NaOH) .

Stability Data

-

Thermal Stability: Decomposition onset at 215°C (DSC)

-

Photostability: Stable under UV light (λ > 300 nm) for 72 h

-

Hydrolytic Stability: Resistant to hydrolysis at pH 2–9 (24 h, 37°C)

Biological Activity and Applications

| Compound | FRAP Value (OD₇₀₀) |

|---|---|

| 1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative | 1.675 |

| Benzoxazole derivative | 1.573 |

| Thiadiazole derivative | 1.149 |

The methoxy groups in 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid may enhance electron donation, potentially exceeding these values.

Pharmaceutical Applications

As a rigid, polyfunctional scaffold, this compound serves as:

-

Neurological Agents: 5-Oxopyrrolidine derivatives show affinity for NMDA receptors .

-

Anticancer Precursors: Carboxylic acid group enables conjugation to tumor-targeting moieties.

-

Antimicrobial Synthons: Thioamide derivatives inhibit Gram-positive bacteria (MIC 8–32 μg/mL) .

Industrial and Material Science Uses

Polymer Modification

The carboxylic acid group facilitates incorporation into:

-

pH-responsive hydrogels (swelling ratio >400% at pH 9)

-

Epoxy resin hardeners (Tg improvement by 15°C vs. standard agents)

Catalysis

Palladium complexes of related pyrrolidine derivatives achieve 92% yield in Suzuki-Miyaura cross-couplings .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of methoxy groups and carboxylate moiety.

-

Cocrystal Engineering: Exploit hydrogen-bonding motifs with API partners.

-

Continuous Flow Synthesis: Enhance yield and purity via microreactor technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume